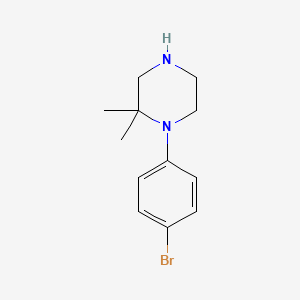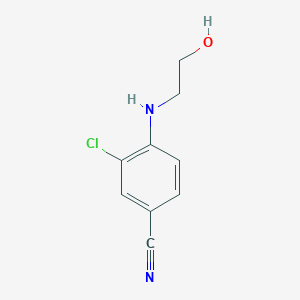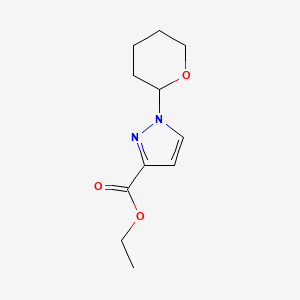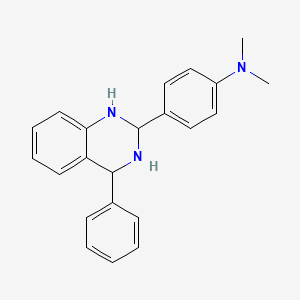![molecular formula C9H7BrN2O B13891081 1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B13891081.png)
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one is a heterocyclic compound that has garnered significant attention due to its unique structural features and potential applications in various fields. The compound consists of an imidazo[1,2-a]pyridine core with a bromo substituent at the 3-position and an ethanone group at the 1-position. This structure imparts the compound with distinct chemical and biological properties, making it a valuable subject of study in medicinal chemistry and synthetic organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent at room temperature, which facilitates the formation of the desired product through a one-pot tandem cyclization and bromination process . Another approach utilizes ethyl acetate as a solvent, with tert-butyl hydroperoxide (TBHP) promoting the cyclization and bromination reactions without the need for a base . These methods are advantageous due to their simplicity and efficiency, allowing for the production of this compound in good yields.
Analyse Chemischer Reaktionen
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent at the 3-position can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include TBHP for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include a wide range of substituted imidazo[1,2-a]pyridines and related heterocycles.
Wissenschaftliche Forschungsanwendungen
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies aimed at understanding enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism by which 1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzyme active sites or receptor binding pockets, modulating their activity. The bromo substituent and ethanone group further enhance the compound’s binding affinity and specificity . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-one can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine: Lacks the ethanone group, which may reduce its binding affinity and specificity.
1-{3-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one: The chloro substituent may alter the compound’s reactivity and biological activity compared to the bromo analog.
1-{3-Bromoimidazo[1,2-a]pyridin-2-yl}propan-1-one: The longer alkyl chain may affect the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are not observed in its analogs .
Eigenschaften
Molekularformel |
C9H7BrN2O |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
1-(3-bromoimidazo[1,2-a]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)8-9(10)12-5-3-2-4-7(12)11-8/h2-5H,1H3 |
InChI-Schlüssel |
QBQRJCDPTCPCEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N2C=CC=CC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)




![3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B13891064.png)



![tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13891091.png)

